molecular formula C14H22N2O2 B6798945 4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide

4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide

Cat. No.: B6798945
M. Wt: 250.34 g/mol
InChI Key: WGOFXRBFYTZARH-UHFFFAOYSA-N
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Description

4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions.

    Amide Formation: The final step involves forming the amide bond through reactions such as amidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and mechanisms.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with biological activity.

    Cyclopropylamine: Contains cyclopropyl groups similar to the compound .

Uniqueness

4-(2,3-Dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide is unique due to its specific combination of azetidine and cyclopropyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dicyclopropylazetidin-1-yl)-3-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-8(6-12(15)17)14(18)16-7-11(9-2-3-9)13(16)10-4-5-10/h8-11,13H,2-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOFXRBFYTZARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C(=O)N1CC(C1C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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